molecular formula C6H11N3O B1607309 L-histidinol CAS No. 4836-52-6

L-histidinol

Cat. No.: B1607309
CAS No.: 4836-52-6
M. Wt: 141.17 g/mol
InChI Key: ZQISRDCJNBUVMM-YFKPBYRVSA-N
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Mechanism of Action

Target of Action

L-Histidinol primarily targets two enzymes: Histidinol dehydrogenase and Histidine–tRNA ligase . These enzymes play crucial roles in the biosynthesis of L-histidine, an essential amino acid .

Mode of Action

This compound acts as a substrate for the enzyme Histidinol dehydrogenase, which catalyzes the sequential NAD-dependent oxidations of this compound to L-histidinaldehyde and then to L-histidine . This process is crucial for the biosynthesis of L-histidine .

Biochemical Pathways

This compound is involved in the L-histidine biosynthetic pathway. This pathway converts 5-phosphoribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions . The last two steps of this pathway, which involve the conversion of this compound to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase .

Pharmacokinetics

Pharmacokinetic studies indicate a rapid clearance of this compound following a bolus dose. The peak plasma concentration is achieved quickly, and the half-life is relatively short . The maximum tolerable plasma steady-state concentrations with a 24-hour infusion were found to be no greater than 25 µg/ml .

Result of Action

The action of this compound results in the production of L-histidine, an essential amino acid. This is achieved through its interaction with the enzyme Histidinol dehydrogenase . Additionally, this compound has been found to inhibit protein synthesis in cultured human cells .

Action Environment

It’s known that the enzyme histidinol dehydrogenase, which this compound interacts with, requires the presence of one zn2+ cation per monomer for its function . This suggests that the availability of Zn2+ in the environment could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

L-Histidinol is generated from its immediate precursor, this compound phosphate, by a phosphatase . It is then oxidized to L-histidinal, which in turn is oxidized to L-histidine, by a single enzyme, histidinol dehydrogenase .

Cellular Effects

The histidinol dehydrogenase gene product has been shown to be essential for Mycobacterium tuberculosis survival in vitro . This suggests that this compound plays a crucial role in the survival and proliferation of certain bacterial cells.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-histidinal and then to L-histidine. This process is catalyzed by the enzyme histidinol dehydrogenase .

Metabolic Pathways

This compound is involved in the L-histidine biosynthetic pathway. It is converted from this compound phosphate by a phosphatase, and then further converted to L-histidine by histidinol dehydrogenase .

Chemical Reactions Analysis

Types of Reactions: L-histidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: . Its ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863460
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4836-52-6
Record name L-Histidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-propanol, beta-amino-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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